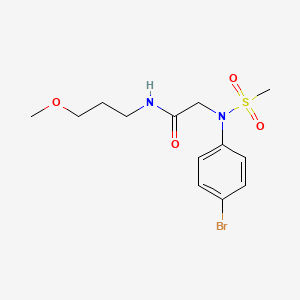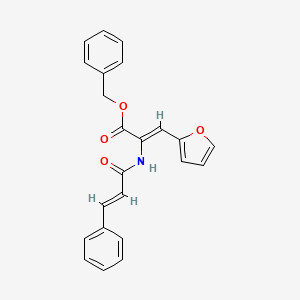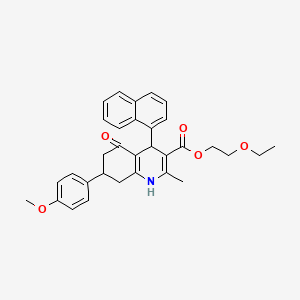![molecular formula C16H15NO3 B5223669 3-[(2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5223669.png)
3-[(2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as curcumin, which is a natural polyphenol extracted from the rhizome of the Curcuma longa plant. Curcumin has been used for centuries in traditional medicine due to its anti-inflammatory and antioxidant properties. In recent years, curcumin has emerged as a promising candidate for the development of new drugs and therapies.
作用機序
The mechanism of action of curcumin is complex and involves multiple pathways. Curcumin has been found to inhibit the activity of various enzymes and transcription factors involved in inflammation and cancer. It can also modulate the expression of different genes and proteins involved in cell signaling pathways. Curcumin can also scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
Curcumin has been found to have various biochemical and physiological effects on the body. It can reduce inflammation by inhibiting the activity of different enzymes involved in the inflammatory response. Curcumin can also reduce oxidative stress by scavenging free radicals and preventing oxidative damage to cells. It has been shown to improve cardiovascular health by reducing cholesterol levels and improving blood flow. Curcumin can also improve cognitive function by modulating the expression of different genes and proteins involved in neuronal signaling pathways.
実験室実験の利点と制限
One of the main advantages of using curcumin in lab experiments is its low toxicity and high bioavailability. Curcumin is a natural compound that is well-tolerated by the body and has minimal side effects. It can also cross the blood-brain barrier and reach the brain, making it a potential candidate for the treatment of neurological disorders. However, one of the limitations of using curcumin in lab experiments is its poor solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are numerous future directions for the study of curcumin. One of the areas of research is the development of new drug formulations that can improve the bioavailability and efficacy of curcumin. Another area of research is the identification of new targets and pathways that can be modulated by curcumin. The use of curcumin in combination with other drugs and therapies is also an area of interest. Finally, the study of the pharmacokinetics and pharmacodynamics of curcumin in different populations is important for the development of personalized medicine.
合成法
The synthesis of curcumin can be achieved through various methods. One of the most common methods is the extraction of curcuminoids from the Curcuma longa plant. The extracted curcuminoids are then purified using different techniques such as column chromatography and recrystallization. Another method involves the chemical synthesis of curcumin using different reagents such as acetylacetone, benzaldehyde, and phenol.
科学的研究の応用
Curcumin has been extensively studied for its potential applications in various fields such as medicine, food, and cosmetics. In medicine, curcumin has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in different types of cancer. Curcumin has also been found to have neuroprotective effects and can improve cognitive function in Alzheimer's disease patients. In the food industry, curcumin is used as a natural food colorant and preservative. In cosmetics, curcumin is used as an ingredient in skin care products due to its anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
(E)-3-(2-hydroxyanilino)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-20-13-8-6-12(7-9-13)15(18)10-11-17-14-4-2-3-5-16(14)19/h2-11,17,19H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRAHIFPOBYGLP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-fluorophenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B5223624.png)



![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5223643.png)
![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5223658.png)
![butyl 4-{[bis(3-methylphenoxy)phosphoryl]amino}benzoate](/img/structure/B5223660.png)
![3,3-diethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-3,4-dihydroisoquinoline sulfate](/img/structure/B5223663.png)
![1-[(2,4-dibromophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5223664.png)

![2-adamantyl[3-(dimethylamino)phenyl]amine](/img/structure/B5223673.png)
